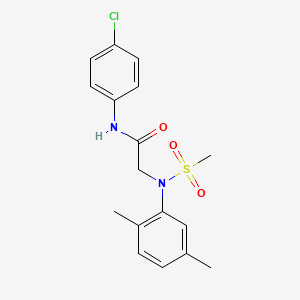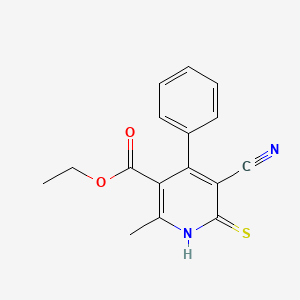![molecular formula C17H12N2S B5716369 4-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5716369.png)
4-[(2-quinolinylthio)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “4-[(2-quinolinylthio)methyl]benzonitrile” falls into the category of organic chemicals known for their complex structures and potential for various applications. Although direct studies on this exact compound are scarce, research on similar quinoline derivatives provides insight into their synthesis, structural characteristics, chemical reactions, and properties. These compounds, including benzimidazole derivatives and quinoline derivatives, are explored for their antitumor activities and their interactions with DNA, which suggests their significance in medicinal chemistry and material science (Hranjec et al., 2010).
Synthesis Analysis
The synthesis of quinoline derivatives typically involves complex reactions, including triflic acid-mediated N-heteroannulation, which allows for the creation of functionalized quinolines. For example, various functionalized 4-amino-2-(methylthio)quinolines have been synthesized through a chemoselective N-heteroannulation process, highlighting the versatility and efficiency of synthesizing quinoline derivatives (Bandyopadhyay et al., 2021).
Molecular Structure Analysis
The molecular and crystal structures of quinoline derivatives can vary significantly, influencing their chemical and physical properties. For example, the study on 4-(6-Quinolyloxymethyl)benzonitrile demonstrated the importance of intermolecular interactions and the impact of molecular structure on the stability and properties of the compound (Zhao et al., 2009).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, forming complex structures with significant biological and chemical properties. For instance, the creation of indolo[3,2-c]quinolines from non-heterocyclic precursors through a double N-heteroannulation process showcases the compound's reactivity and potential for generating diverse molecular structures (Bandyopadhyay et al., 2021).
Physical Properties Analysis
While specific physical properties of “4-[(2-quinolinylthio)methyl]benzonitrile” are not directly reported, related compounds exhibit notable physical characteristics such as planarity and stability in crystal structures, which can be inferred to contribute to their interactions and functionalities (Hranjec et al., 2010).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including their reactivity with DNA and antiproliferative activity against tumor cell lines, highlight the significance of the cyano moiety and the importance of molecular structure in determining their biological activity and chemical reactivity (Hranjec et al., 2010).
Eigenschaften
IUPAC Name |
4-(quinolin-2-ylsulfanylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S/c18-11-13-5-7-14(8-6-13)12-20-17-10-9-15-3-1-2-4-16(15)19-17/h1-10H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEMIEOREYYEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Quinolin-2-ylsulfanylmethyl)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716292.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5716307.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5716328.png)

![4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5716343.png)


![7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5716358.png)
![N-(4-methoxyphenyl)-N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B5716375.png)

![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5716384.png)